2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole hydrochloride

Description

Chemical Structure and Properties

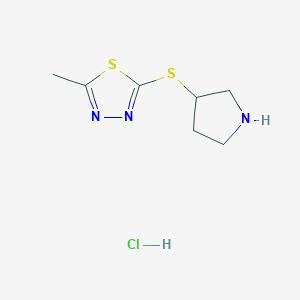

2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole hydrochloride is a heterocyclic compound with the molecular formula C₇H₁₂ClN₃S₂ and a molecular weight of 237.8 g/mol . The compound features a 1,3,4-thiadiazole core substituted at the 2-position with a methyl group and at the 5-position with a pyrrolidin-3-ylsulfanyl moiety. The hydrochloride salt form enhances its solubility in polar solvents, a critical factor for laboratory applications.

Applications and Availability As per the provided evidence, this compound is marketed by Biosynth under the product code 3D-PZC07297 and is designated for laboratory use only .

Safety and Handling No explicit hazard information (e.g., H/P statements, UN number) is provided in the evidence, but users are cautioned to adhere to laboratory safety protocols.

Properties

Molecular Formula |

C7H12ClN3S2 |

|---|---|

Molecular Weight |

237.8 g/mol |

IUPAC Name |

2-methyl-5-pyrrolidin-3-ylsulfanyl-1,3,4-thiadiazole;hydrochloride |

InChI |

InChI=1S/C7H11N3S2.ClH/c1-5-9-10-7(11-5)12-6-2-3-8-4-6;/h6,8H,2-4H2,1H3;1H |

InChI Key |

MZBAVHAJMXQSDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)SC2CCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole hydrochloride typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

Introduction of the Pyrrolidin-3-ylsulfanyl Group: The pyrrolidin-3-ylsulfanyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and an appropriate leaving group.

Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the thiadiazole ring or the pyrrolidin-3-ylsulfanyl group, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced thiadiazole derivatives, hydrogenated pyrrolidine derivatives.

Substitution Products: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Notes

- Evidence Limitations : The provided source lacks comparative data on similar compounds, necessitating extrapolation from structural trends.

- Recommendations : Further literature review or experimental studies would be required to validate hypotheses regarding biological activity, toxicity, or synthetic utility.

- Caution : The compound’s discontinued status and unspecified hazards warrant careful handling and verification of stability in laboratory settings .

Biological Activity

2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole hydrochloride is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, synthesis routes, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazides with carbon disulfide and various electrophiles. For this compound, the pyrrolidine moiety is introduced to enhance its biological activity by modulating interactions with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies have indicated that compounds with a similar thiadiazole core exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 32.6 μg/mL against certain pathogens, indicating strong antimicrobial potential .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole | Staphylococcus aureus | 32.6 |

| Other Thiadiazoles | Escherichia coli | 47.5 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. Compounds similar to 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole have demonstrated cytotoxic effects on various cancer cell lines. For example, analogues have shown IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism often involves the induction of apoptosis through mitochondrial pathways or inhibition of specific oncogenic proteins.

Anticonvulsant Activity

Recent research has highlighted the anticonvulsant properties of thiadiazole derivatives. In vivo studies using models such as pentylenetetrazole (PTZ) and maximal electroshock (MES) have shown that these compounds can significantly reduce seizure activity without exhibiting high toxicity . The therapeutic index of some synthesized derivatives was found to be favorable compared to standard anticonvulsants.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their antibacterial activity against E. coli and S. aureus. The results indicated that modifications in the side chains significantly affected the efficacy; compounds with pyrrolidine groups exhibited enhanced activity due to better membrane permeability and interaction with bacterial enzymes .

- Cytotoxicity Assessment : In a comparative study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated IC50 values lower than those of traditional chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

- Neuroprotective Effects : In animal models for epilepsy, derivatives showed significant protection against seizures induced by PTZ. The compounds were assessed for neurotoxicity using the rotarod test and were found to possess a favorable safety profile compared to conventional treatments like phenytoin .

Q & A

Q. What are the key parameters for verifying the chemical identity and purity of 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole hydrochloride in synthetic batches?

Methodological Answer:

- Chemical Identification : Confirm the molecular formula (C₇H₁₂ClN₃O) and molecular weight (189.65 g/mol) via high-resolution mass spectrometry (HRMS) or elemental analysis. Cross-validate using the CAS registry number (2059999-75-4) .

- Purity Assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a certified reference standard. For quantitation, integrate peak areas and ensure ≥95% purity as per synthetic batches .

- Structural Confirmation : Perform ¹H/¹³C NMR spectroscopy in deuterated DMSO to verify the thiadiazole core, pyrrolidine sulfanyl substituents, and hydrochloride counterion. Assign peaks using 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. Table 1: Key Molecular Properties

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂ClN₃O | |

| Molecular Weight | 189.65 g/mol | |

| CAS Number | 2059999-75-4 | |

| Purity (HPLC) | ≥95% |

Q. What synthetic strategies are recommended for preparing this compound?

Methodological Answer:

- Core Synthesis : Start with 2-methyl-1,3,4-thiadiazole-5-thiol. React with 3-bromopyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrrolidine sulfanyl group. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ethanol. Isolate the precipitate via vacuum filtration and wash with cold ether. Confirm salt formation via chloride ion titration or ion chromatography .

- Purification : Recrystallize from ethanol/water (3:1) to remove unreacted starting materials. Characterize intermediates at each step using FT-IR (e.g., S-H stretch at ~2550 cm⁻¹ disappearance) .

Q. How should stability and storage conditions be optimized for this compound?

Methodological Answer:

- Storage : Store at –20°C in amber vials under argon to prevent oxidation of the thiadiazole ring and hygroscopic degradation. Use desiccants (silica gel) to minimize moisture uptake .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Track degradation products (e.g., sulfoxide formation via LC-MS) .

Q. Which analytical techniques are critical for assessing batch-to-batch consistency?

Methodological Answer:

- Chromatography : Use UPLC-PDA with a gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities. Calculate relative retention times (RRT) for major peaks .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to confirm melting point consistency (expected range: 180–185°C with decomposition) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Methodological Answer:

- Analog Design : Synthesize derivatives with modified substituents (e.g., replacing pyrrolidine with piperidine or morpholine) to assess steric/electronic effects on target binding. Use molecular docking to prioritize candidates .

- Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microdilution assays (MIC determination). Include positive controls (e.g., ciprofloxacin) and solvent blanks .

Q. Table 2: Example Synthesis Conditions for Analogues

| Derivative | Reaction Conditions | Yield (%) | Source |

|---|---|---|---|

| Piperidine variant | THF reflux, 12 h | 68 | |

| Morpholine variant | Ethanol, formaldehyde, 10 h | 72 |

Q. What experimental designs mitigate contradictions in reported antimicrobial activity data?

Methodological Answer:

- Standardized Protocols : Adopt CLSI guidelines for broth microdilution assays. Use consistent inoculum sizes (5 × 10⁵ CFU/mL) and incubation times (18–24 h at 37°C) to reduce variability .

- Multi-Assay Validation : Cross-validate results with disk diffusion and time-kill kinetics. For discordant data, perform cytotoxicity assays (e.g., HEK293 cells) to rule off-target effects .

Q. How can mechanistic studies elucidate the compound’s interaction with bacterial targets?

Methodological Answer:

- Target Identification : Use affinity chromatography with immobilized compound to pull down bacterial protein targets. Identify via SDS-PAGE and MALDI-TOF .

- Enzyme Inhibition : Test against DNA gyrase or dihydrofolate reductase using fluorometric assays (e.g., NADH depletion monitored at 340 nm) .

Q. What computational approaches support the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

- ADMET Prediction : Use SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions. Prioritize derivatives with logP < 3 for improved solubility .

- MD Simulations : Run 100-ns simulations to analyze binding stability to target proteins (e.g., penicillin-binding proteins). Calculate RMSD/RMSF values for critical residues .

Q. How are scale-up challenges addressed during synthetic route optimization?

Methodological Answer:

Q. What strategies resolve discrepancies in crystallographic data for thiadiazole derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/water). Resolve ambiguities in bond lengths/angles using SHELX-TL software. Deposit data in CCDC for peer validation .

- DFT Calculations : Compare experimental crystal structures with density functional theory (B3LYP/6-31G*) to validate conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.